molecular formula C18H14ClN3O B11472397 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-2-methyl-1,3-benzodiazole

Cat. No.: B11472397
M. Wt: 323.8 g/mol
InChI Key: XVDXKOPNOPHMJP-UHFFFAOYSA-N
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Description

1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure with a chlorophenyl-substituted oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by its attachment to the benzodiazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be explored as a potential drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-(4-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE
  • 1-{[3-(3-BROMOPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE
  • 1-{[3-(3-FLUOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE

Uniqueness

The uniqueness of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-2-METHYL-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C18H14ClN3O/c1-12-20-16-7-2-3-8-18(16)22(12)11-15-10-17(21-23-15)13-5-4-6-14(19)9-13/h2-10H,11H2,1H3

InChI Key

XVDXKOPNOPHMJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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